(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound It belongs to the class of thiazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a benzylidene compound under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization or chromatography may be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific enzymes or receptors, making it a promising lead compound for drug development.
Industry
Industrially, this compound could be used in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Pyrazoles: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.
Uniqueness
(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C31H29N3O2S2 |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-22(2)17-18-36-27-15-13-24(14-16-27)29-25(21-34(32-29)26-11-7-4-8-12-26)19-28-30(35)33(31(37)38-28)20-23-9-5-3-6-10-23/h3-16,19,21-22H,17-18,20H2,1-2H3/b28-19- |
InChI Key |
BFYIEODGSIWVFM-USHMODERSA-N |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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